molecular formula C13H16O2 B085773 Cinnamyl isobutyrate CAS No. 103-59-3

Cinnamyl isobutyrate

Cat. No.: B085773
CAS No.: 103-59-3
M. Wt: 204.26 g/mol
InChI Key: KLKQSZIWHVEARN-TWGQIWQCSA-N
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Description

Cinnamyl isobutyrate is an ester compound with the molecular formula C13H16O2. It is a colorless to light yellow liquid with a sweet, fruity, and balsamic odor. This compound is naturally found in the essential oil of cinnamon bark and is widely used in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

Target of Action

Cinnamyl isobutyrate (CIB) is a cinnamon-derived aroma compound It has been studied in the context of adipogenesis, where it interacts with pre-adipocytes .

Mode of Action

CIB’s interaction with its targets results in a reduction of lipid accumulation. In a study conducted on 3T3-L1 pre-adipocytes, CIB reduced triglyceride (TG) and phospholipid (PL) accumulation by 21.4% and 20.7%, respectively . This suggests that CIB may interact with these cells to modulate lipid metabolism.

Biochemical Pathways

The study on 3T3-L1 pre-adipocytes also showed that the CIB-mediated inhibition of lipid accumulation was accompanied by downregulation of essential adipogenic transcription factors PPAR, C/EBPα, and C/EBPβ . These transcription factors play crucial roles in adipogenic signaling cascades, suggesting that CIB may modulate these pathways.

Pharmacokinetics

One study has shown that cib can reduce fatty acid uptake in differentiated caco-2 cells . This suggests that CIB may influence the absorption of fatty acids, which could impact its bioavailability.

Result of Action

The primary molecular effect of CIB is a reduction in lipid accumulation in pre-adipocytes . This is accompanied by a downregulation of key adipogenic transcription factors . These changes at the molecular and cellular level suggest that CIB may have potential anti-obesity effects.

Action Environment

CIB is a naturally occurring compound in the essential oil of cinnamon bark . It is widely used in fragrances for various products, including shampoos, cosmetics, soaps, household cleaners, and detergents . The efficacy and stability of CIB in these different environments are likely influenced by factors such as pH, temperature, and the presence of other compounds.

Biochemical Analysis

Biochemical Properties

Cinnamyl isobutyrate interacts with various enzymes and proteins in biochemical reactions. It has been observed that it can reduce lipid accumulation and downregulate adipogenesis-related markers such as peroxisome proliferator-activated receptor γ (PPARγ), CCAAT/enhancer-binding protein α (C/EBPα), and fatty acid binding protein 4 (FABP4) in 3T3-L1 adipocyte cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce triglyceride and phospholipid accumulation in 3T3-L1 pre-adipocytes . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. It has been found to downregulate essential adipogenic transcription factors PPARγ, C/EBPα, and FABP4 on gene and protein levels

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been observed that the highest 90% conversion of butyric acid was achieved after 12 hours in a reaction involving this compound . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been extensively studied, it has been suggested that this compound has the potential to lower body weight gain, plasma lipids, and epididymal fat cell hypertrophy in mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to impact the metabolism of pyruvate

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamyl isobutyrate is typically synthesized through the esterification of cinnamyl alcohol with isobutyric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired ester.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using enzymatic catalysis. Immobilized lipase enzymes are often employed to catalyze the esterification reaction between cinnamyl alcohol and isobutyric acid. This method offers advantages such as mild reaction conditions, high specificity, and the ability to reuse the enzyme .

Chemical Reactions Analysis

Types of Reactions: Cinnamyl isobutyrate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Esterification: Typically involves cinnamyl alcohol and isobutyric acid with an acid catalyst like sulfuric acid.

    Hydrolysis: Can be achieved using aqueous sodium hydroxide or hydrochloric acid.

    Oxidation: May involve reagents like potassium permanganate or chromium trioxide.

    Reduction: Can be carried out using hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Hydrolysis: Produces cinnamyl alcohol and isobutyric acid.

    Oxidation: Can yield cinnamic acid derivatives.

    Reduction: May produce cinnamyl alcohol.

Scientific Research Applications

Comparison with Similar Compounds

  • Cinnamyl acetate
  • Cinnamyl butyrate
  • Benzyl isobutyrate
  • Phenyl isobutyrate

Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKQSZIWHVEARN-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellowish liquid, sweet, balsamic fruity odour
Record name Cinnamyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Cinnamyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.005-1.014
Record name Cinnamyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

103-59-3, 110682-09-2
Record name Cinnamyl isobutyrate
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Record name Cinnamyl isobutyrate
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Record name Cinnamyl isobutyrate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46133
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 2-methyl-, 3-phenyl-2-propen-1-yl ester
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Record name Cinnamyl isobutyrate
Source European Chemicals Agency (ECHA)
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Record name CINNAMYL ISOBUTYRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does cinnamyl isobutyrate affect energy intake and glucose levels?

A1: Research suggests this compound (CIB) may contribute to reduced energy intake and improved blood glucose regulation. In a study involving healthy volunteers, administering 0.45 mg of CIB with a glucose solution led to a decrease in energy intake from a subsequent breakfast and a significant reduction in postprandial blood glucose levels compared to a control group []. While the exact mechanisms remain under investigation, these findings highlight CIB's potential role in metabolic health.

Q2: How does this compound compare to other cinnamon compounds in affecting intestinal fatty acid uptake?

A3: this compound, alongside other cinnamon compounds like cinnamaldehyde (CAL), cinnamyl alcohol (CALC), and cinnamic acid (CAC), has been studied for its potential impact on intestinal fatty acid uptake. Research using differentiated Caco-2 cells showed varying levels of efficacy among these compounds. CAL demonstrated the most potent effect, significantly decreasing fatty acid uptake. While CALC and CAC also showed some inhibitory effects, CIB was not found to significantly impact fatty acid uptake in this model []. These findings suggest that specific structural features within this group of compounds are crucial for modulating intestinal fatty acid uptake.

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